molecular formula C16H8F6N2O B6177264 7-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one CAS No. 2551116-20-0

7-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one

Cat. No. B6177264
CAS RN: 2551116-20-0
M. Wt: 358.2
InChI Key:
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Description

7-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one, also known as 7-TFM-2-3TFM-DHQ, is a novel fluorinated quinazolinone compound with potential applications in the field of medicinal chemistry. It has been studied for its synthetic method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions.

Mechanism of Action

7-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one-DHQ binds to the active site of PDE4, blocking the enzyme's activity. This inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP) in the cell, causing a variety of cellular responses. These responses include increased gene expression, increased cell proliferation, and increased secretion of inflammatory mediators.
Biochemical and Physiological Effects
7-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one-DHQ has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 7-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one-DHQ can inhibit the release of inflammatory mediators such as cytokines and chemokines. In addition, 7-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one-DHQ has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress and cell damage. Finally, 7-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one-DHQ has been shown to reduce the production of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

7-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one-DHQ has several advantages for use in laboratory experiments. It is a highly soluble compound that can easily be incorporated into cell culture media. In addition, it is stable in aqueous solutions and can be stored for long periods of time. However, 7-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one-DHQ has some limitations. It has been shown to have poor solubility in organic solvents, which can limit its use in certain types of experiments. In addition, its low aqueous solubility can make it difficult to obtain accurate measurements of its concentration in cell culture media.

Future Directions

For research on 7-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one-DHQ include further investigations into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, additional studies are needed to determine the optimal concentrations for use in laboratory experiments. Finally, further studies are needed to explore the potential for 7-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one-DHQ to be used as a drug delivery vehicle for other drugs.

Synthesis Methods

7-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one-DHQ can be synthesized through a one-pot, three-component reaction between 2-(3-(trifluoromethyl)phenyl)-3-hydroxyquinazolin-4(3H)-one, trifluoromethanesulfonic anhydride, and a suitable base such as triethylamine. The reaction occurs in the presence of acetonitrile as the solvent and yields a high-yielding product.

Scientific Research Applications

7-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one-DHQ has been studied for its potential application in medicinal chemistry. It is being investigated for its ability to act as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme that is involved in the regulation of multiple cellular processes. Inhibition of PDE4 has been shown to have beneficial effects in the treatment of inflammatory and neurodegenerative diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one involves the condensation of 3-(trifluoromethyl)aniline with ethyl acetoacetate, followed by cyclization and subsequent reaction with trifluoroacetic anhydride to form the final product.", "Starting Materials": [ "3-(trifluoromethyl)aniline", "ethyl acetoacetate", "sodium ethoxide", "trifluoroacetic anhydride", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 3-(trifluoromethyl)aniline in ethanol and add sodium ethoxide. Heat the mixture to reflux for 1 hour.", "Step 2: Add ethyl acetoacetate to the reaction mixture and continue heating to reflux for an additional 2 hours.", "Step 3: Cool the reaction mixture and add dilute sulfuric acid to acidify the solution. Extract the product with ethyl acetate.", "Step 4: Cyclize the product by refluxing with acetic anhydride and sodium acetate in acetic acid for 2 hours.", "Step 5: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 6: React the product with trifluoroacetic anhydride in the presence of sulfuric acid and sodium hydroxide. Heat the mixture to reflux for 2 hours.", "Step 7: Cool the reaction mixture and extract the product with ethyl acetate. Purify the product by recrystallization from ethanol." ] }

CAS RN

2551116-20-0

Product Name

7-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one

Molecular Formula

C16H8F6N2O

Molecular Weight

358.2

Purity

95

Origin of Product

United States

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